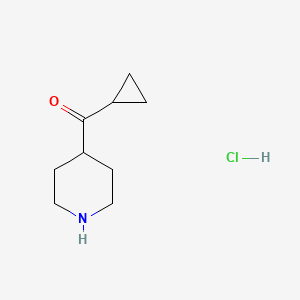

Cyclopropyl(piperidin-4-yl)methanone hydrochloride

描述

Nomenclature and Classification

Cyclopropyl(piperidin-4-yl)methanone hydrochloride belongs to the class of substituted piperidine derivatives, specifically categorized as a 4-acylpiperidine hydrochloride salt. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as cyclopropyl(piperidin-4-yl)methanone;hydrochloride, indicating the presence of both the organic base and its associated hydrochloride counterion. Alternative nomenclature systems recognize this compound as 4-cyclopropanecarbonylpiperidine hydrochloride, emphasizing the carbonyl linkage between the cyclopropyl and piperidine moieties. The classification extends beyond simple structural descriptors to encompass functional categories, where the compound serves as both a ketone derivative and a secondary amine salt, creating dual reactivity patterns that are characteristic of hybrid heterocyclic systems.

The compound's classification within organopiperidine chemistry places it among the carbonyl-substituted piperidines, a subclass that has gained prominence due to their synthetic versatility and biological relevance. The presence of the cyclopropyl group introduces additional conformational constraints that distinguish this compound from simple alkyl or aryl ketone analogs. Chemical databases recognize multiple synonymous designations including Cyclopropyl-4-piperidinylmethanone and various registry-specific identifiers that facilitate cross-referencing across different chemical information systems. The hydrochloride salt formation represents a standard pharmaceutical chemistry practice where protonation of the piperidine nitrogen creates a stable ionic compound with improved handling characteristics compared to the free base form.

Chemical Registry Numbers and Registry Information

The compound exists in chemical registries under distinct identification numbers for both the free base and hydrochloride salt forms, reflecting the chemical community's recognition of their different properties and applications. The free base form, cyclopropyl(piperidin-4-yl)methanone, is registered under Chemical Abstracts Service number 1332455-35-2, with a molecular formula of C9H15NO and molecular weight of 153.22 grams per mole. The corresponding hydrochloride salt carries the Chemical Abstracts Service registry number 1363405-16-6, with molecular formula C9H16ClNO and molecular weight of 189.68 grams per mole, representing the addition of hydrochloric acid to form the stable salt.

Registry information indicates that the free base compound was first entered into chemical databases on May 17, 2011, with subsequent modifications recorded as recently as May 24, 2025, suggesting ongoing research interest and data refinement. The hydrochloride salt form shows independent registry creation on October 25, 2013, with modifications extending to May 10, 2025, indicating sustained scientific and commercial relevance. Multiple chemical suppliers maintain inventory records for both forms, with the hydrochloride salt showing broader commercial availability due to its enhanced stability and handling properties. The compound appears in specialized chemical databases with various catalog numbers and supplier-specific identifiers, including MFCD21607363 in the Molecular Design Limited database system.

| Form | CAS Number | Molecular Formula | Molecular Weight | Creation Date | Latest Modification |

|---|---|---|---|---|---|

| Free Base | 1332455-35-2 | C9H15NO | 153.22 g/mol | May 17, 2011 | May 24, 2025 |

| Hydrochloride Salt | 1363405-16-6 | C9H16ClNO | 189.68 g/mol | October 25, 2013 | May 10, 2025 |

Historical Context in Organopiperidine Chemistry

The development of this compound occurs within the broader historical framework of piperidine chemistry, which traces its origins to the mid-19th century discoveries of Thomas Anderson and Auguste Cahours. Anderson first reported piperidine in 1850, while Cahours independently isolated and named the compound in 1852, deriving it from piperine extracted from black pepper through nitric acid treatment. The structural elucidation of piperidine itself presented significant challenges to early organic chemists, with the correct cyclic structure not definitively established until Albert Ladenburg's work in 1883, demonstrating the complexity inherent in heterocyclic chemistry even for relatively simple systems.

The evolution from simple piperidine to complex substituted derivatives like cyclopropyl(piperidin-4-yl)methanone represents nearly two centuries of synthetic advancement. Early piperidine chemistry focused on structural determination and basic reactivity patterns, with August Hofmann's exhaustive methylation studies providing crucial insights into the cyclic nature of the piperidine framework. The transition to substituted piperidines required the development of sophisticated synthetic methodologies, including regioselective functionalization techniques and protecting group strategies that enable selective modification of specific positions on the heterocyclic ring. Contemporary piperidine chemistry has expanded to encompass diverse substitution patterns, with 4-position acylation representing a particularly important class due to the electronic and steric effects that such modifications introduce.

The specific combination of cyclopropyl and methanone functionalities in piperidine derivatives reflects modern synthetic chemistry's ability to incorporate multiple structural elements into heterocyclic frameworks. Cyclopropyl groups, with their unique ring strain and electronic properties, were not commonly incorporated into complex organic molecules until the latter half of the twentieth century when improved synthetic methods made their installation more practical. The emergence of compounds like this compound represents the convergence of classical heterocyclic chemistry with contemporary synthetic methodology, enabling the creation of molecules with precisely defined structural features and predictable chemical properties.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in contemporary heterocyclic chemistry research due to its representation of multiple important structural themes and synthetic challenges. The compound exemplifies the ongoing evolution of piperidine derivatives beyond simple alkyl or aryl substitutions toward more complex functionality that combines saturated and strained ring systems with carbonyl chemistry. Recent advances in piperidine derivative synthesis have highlighted the importance of such compounds as both synthetic intermediates and final target molecules, where the specific substitution pattern at the 4-position provides access to diverse chemical transformations and biological activities.

The research significance extends to the compound's role as a potential building block in medicinal chemistry, where piperidine derivatives continue to serve as crucial pharmacophores in drug development. The combination of the piperidine nitrogen's basicity with the ketone's electrophilicity creates a bifunctional molecule capable of participating in diverse intermolecular interactions. Studies of piperidine bioisosteres have demonstrated that subtle structural modifications, such as the incorporation of cyclopropyl groups, can dramatically alter biological activity profiles while maintaining essential pharmacophoric elements. The hydrochloride salt formation further enhances the compound's utility in pharmaceutical research by providing improved solubility and stability characteristics that facilitate biological testing and formulation development.

Contemporary research methodologies in heterocyclic chemistry increasingly rely on compounds like this compound to explore structure-activity relationships and synthetic methodology development. The compound's well-defined structure and commercial availability make it an attractive substrate for studying piperidine reactivity patterns, particularly in the context of transition metal-catalyzed transformations and radical chemistry approaches. Intramolecular cyclization studies have shown that such acylpiperidine derivatives can serve as precursors to more complex polycyclic systems through carefully controlled reaction conditions, expanding their utility beyond simple substituted heterocycles to sophisticated synthetic intermediates.

| Research Application | Structural Feature | Significance |

|---|---|---|

| Medicinal Chemistry | Piperidine Pharmacophore | Central nervous system activity potential |

| Synthetic Methodology | Cyclopropyl Ketone | Unique reactivity patterns and strain effects |

| Bioisosterism Studies | 4-Position Substitution | Modified electronic and steric properties |

| Salt Formation Research | Hydrochloride Salt | Enhanced solubility and stability characteristics |

属性

IUPAC Name |

cyclopropyl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJZPPYMWDISNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of cyclopropyl(piperidin-4-yl)methanone hydrochloride generally follows these key steps:

Preparation of Cyclopropyl-Substituted Piperidine Intermediates

A common approach to introduce the cyclopropyl moiety on the piperidine ring involves palladium-catalyzed cross-coupling reactions using cyclopropylboronic acid as the cyclopropyl source.

This method allows selective functionalization of the piperidine ring with the cyclopropyl group, which is crucial for subsequent amide formation.

Amide Bond Formation (Methanone Linkage)

The key step in synthesizing this compound is the formation of the amide bond between the cyclopropyl-substituted piperidine and an appropriate carboxylic acid derivative.

- Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar amide coupling agents.

- Base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.

- Solvent: Dry DMF or dichloromethane.

- Reaction temperature: Room temperature to mild heating.

- Reaction time: 1.5 to 4 hours.

| Compound | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopropyl(piperidin-4-yl)methanone intermediate | HATU, DIPEA, dry DMF, RT, 1.5-2 h | 54-70% | Efficient amidation with good purity |

This step typically produces the amide intermediate in good yield and purity, which is then isolated for further processing.

Hydrochloride Salt Formation

To improve the compound's stability, solubility, and ease of handling, the free base amide is converted into its hydrochloride salt.

- Treatment of the free amide base with hydrochloric acid (HCl) in a suitable solvent such as dichloromethane or ethereal solution.

- Stirring at room temperature for 1-2 hours.

- Isolation of the hydrochloride salt by filtration or crystallization.

- The hydrochloride salt typically appears as a white solid.

- Improved melting point and stability compared to the free base.

- Characterized by NMR and mass spectrometry to confirm structure.

Representative Experimental Data

Summary of Key Reaction Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Catalyst for cross-coupling | Pd(OAc)2 with tricyclohexylphosphine | Enables selective cyclopropyl introduction |

| Coupling reagent | HATU | High efficiency amide bond formation |

| Base | DIPEA | Neutralizes acid byproducts, promotes coupling |

| Solvent | Dry DMF or CH2Cl2 | Ensures solubility and reaction efficiency |

| Temperature | Room temperature to reflux | Controls reaction rate and yield |

| Reaction time | 1.5 - 4 hours | Sufficient for completion without degradation |

| Salt formation | HCl in organic solvent | Improves compound stability and handling |

Notes on Optimization and Scale-Up

- The palladium-catalyzed cross-coupling step requires an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

- Reaction times and temperatures can be optimized based on substrate purity and scale.

- Purification is generally achieved by silica gel chromatography or preparative HPLC to ensure high purity.

- Salt formation is straightforward and can be scaled up with appropriate solvent selection.

化学反应分析

Types of Reactions

Cyclopropyl(piperidin-4-YL)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(piperidin-4-YL)methanone oxide, while reduction could produce cyclopropyl(piperidin-4-YL)methanol .

科学研究应用

Pharmaceutical Chemistry

Cyclopropyl(piperidin-4-yl)methanone hydrochloride serves as an intermediate in the synthesis of drugs targeting central nervous system (CNS) disorders. Its derivatives have been studied for their potential therapeutic effects, particularly in pain management and anxiety treatment.

The compound has been investigated for various biological activities:

- Enzyme Inhibition : Studies indicate that cyclopropyl(piperidin-4-yl)methanone can inhibit specific enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders .

- Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

- Analgesic Properties : Preliminary findings suggest it may possess analgesic effects, useful in developing pain management therapies.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Cytotoxicity Assessment : Research indicated that this compound showed cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent.

作用机制

The mechanism of action of cyclopropyl(piperidin-4-YL)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

相似化合物的比较

Structural Comparison

Key structural analogs and their similarity scores (based on ):

| Compound Name (CAS) | Similarity Score | Core Structure Differences |

|---|---|---|

| (R)-N-(Pyrrolidin-3-yl)acetamide (131900-62-4) | 0.88 | Pyrrolidine ring instead of piperidine |

| (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone HCl (1286207-68-8) | 0.79 | Cyclopropyl + aminopyrrolidine substituent |

| 1-(Piperidin-4-yl)pyrrolidin-2-one HCl (548769-02-4) | 0.78 | Piperidine fused with pyrrolidinone |

| N,N-Dimethylpyrrolidin-3-amine diHCl (50534-42-4) | 0.75 | Dimethylamine substituent on pyrrolidine |

Notable Features:

Physicochemical Properties

| Property | Cyclopropyl(piperidin-4-yl)methanone HCl | 4-(Diphenylmethoxy)piperidine HCl | 4-(Aminomethyl)piperidin-1-ylmethanone diHCl |

|---|---|---|---|

| Molecular Formula | C₉H₁₄ClNO (inferred) | C₁₈H₂₁NO·HCl | C₁₂H₁₇N₃O·2HCl |

| Molecular Weight | ~215.67 (calculated) | 303.83 | 292.2 |

| Purity | 97% | Not specified | Not specified |

| Solubility | Likely high (HCl salt) | Low (aromatic substituents) | Moderate (pyridine enhances polarity) |

Key Observations :

Stability and Reactivity

- Cyclopropyl(piperidin-4-yl)methanone HCl: Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions under acidic conditions .

- 4-(Diphenylmethoxy)piperidine HCl : Stable under standard storage conditions, but decomposition data are unavailable .

- 4-(Aminomethyl)piperidin-1-ylmethanone diHCl: The pyridine moiety may participate in coordination chemistry, affecting stability in metal-rich environments .

Pharmacological and Toxicological Profiles

Limited toxicity data are available for the target compound. However:

Regulatory and Environmental Considerations

- 4-(Diphenylmethoxy)piperidine HCl : Compliance with EPA and EFSA guidelines is required, but ecological impact data are incomplete .

生物活性

Cyclopropyl(piperidin-4-yl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a piperidine ring. This unique structure contributes to its distinct pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄ClN |

| Molecular Weight | 175.66 g/mol |

| Physical State | White crystalline solid |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound has been shown to modulate receptor signaling pathways and inhibit enzyme activities, leading to various biological effects.

- Receptor Binding : this compound exhibits binding affinity to certain receptors, which may mediate its pharmacological effects.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of therapeutic applications.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Analgesic Effects : The compound has shown potential analgesic properties, making it a candidate for pain management therapies.

- CNS Activity : It may also possess central nervous system depressant effects, which could be beneficial in treating anxiety or sleep disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Cyclopropylamine | C₃H₇N | Simple amine structure | Potential antidepressant properties |

| Piperidine | C₅H₁₁N | Saturated nitrogen-containing ring | Analgesic and psychoactive effects |

| N-cyclopropyl-N-methylacetamide | C₇H₁₃N₃O | Acetamide derivative | Antinociceptive effects |

| This compound | C₈H₁₄ClN | Unique cyclopropane and piperidine functionalities | Analgesic, CNS activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

- Cytotoxicity Assessment : Research indicated that this compound showed cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent .

常见问题

Q. What are the established synthetic routes for Cyclopropyl(piperidin-4-yl)methanone hydrochloride, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine-4-carboxamide derivative with cyclopropane carbonyl chloride under basic conditions. Purification often employs recrystallization from ethanol or methanol, followed by column chromatography using silica gel and a polar solvent system (e.g., dichloromethane/methanol). Purity validation requires HPLC (≥98% by reverse-phase C18 columns) and NMR (¹H/¹³C) analysis .

Q. Which spectroscopic and chromatographic methods are standard for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclopropyl group (δ ~1.0–1.5 ppm for cyclopropyl protons) and piperidinyl methanone backbone (δ ~2.8–3.5 ppm for piperidine protons).

- Mass Spectrometry (ESI-MS) : For molecular ion verification (e.g., [M+H]+ at m/z ~210 for the free base).

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) ensure purity ≥98% .

Q. What safety protocols are critical when handling this compound?

Based on analogous piperidine derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C, protected from light and moisture. Emergency measures for exposure include rinsing with water (15+ minutes for skin/eyes) and seeking medical attention .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in large-scale reactions?

Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:

- Catalytic Systems : Transition metal catalysts (e.g., Pd/C) to accelerate coupling steps.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. How should researchers resolve contradictions between computational and experimental structural data (e.g., ring puckering in the piperidine moiety)?

Discrepancies in ring conformation (e.g., chair vs. boat) require:

Q. What methodologies are recommended for evaluating the compound’s pharmacological activity, such as receptor binding affinity?

Design studies using:

- Radioligand Binding Assays : Target receptors like σ-1 or NMDA, using tritiated ligands (e.g., [³H]DTG).

- Functional Assays : Measure cAMP modulation in transfected HEK293 cells.

- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450 interactions .

Q. How can stability issues (e.g., hygroscopicity or decomposition) be mitigated during long-term storage?

- Lyophilization : Convert to a stable lyophilized powder under inert gas (N₂/Ar).

- Additive Screening : Antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent oxidation.

- Stability-Indicating HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH) .

Q. What computational tools are suitable for modeling the compound’s conformational dynamics in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。